3-(4-methoxyphenyl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-21-14-5-2-12(3-6-14)4-7-15(20)19-9-8-13(10-19)16-17-11-22-18-16/h2-3,5-6,11,13H,4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIBZRZCINUZTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(C2)C3=NOC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Attachment of the pyrrolidine ring: This step might involve nucleophilic substitution reactions where a pyrrolidine derivative is introduced.
Introduction of the methoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group or the pyrrolidine ring.
Reduction: Reduction reactions could target the oxadiazole ring or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions could be relevant, especially involving the aromatic ring or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules or its effects on cellular processes.
Medicine
Medicinal chemistry might explore this compound for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it could be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve interactions with enzymes, receptors, or other molecular targets, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Heterocyclic Core Modifications
- 1,2,4-Oxadiazole vs. 1,2,4-Triazole: The triazole-containing analogue (1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, ) replaces oxadiazole with triazole.
Oxadiazole vs. Pyrazole :
Compound CL-7 () features a pyrazole ring instead of oxadiazole. Pyrazoles are more electron-rich, which may alter π-π stacking interactions in biological systems. The molecular weight of CL-7 (372.14 g/mol) is slightly higher than typical oxadiazole analogues, suggesting substituent-dependent mass variations .
Aromatic Substituent Effects
- Methoxy vs. Halogen Substituents: The bromophenyl analogue (3-(4-bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, ) replaces methoxy with bromine.
Positional Isomerism :
describes a compound with a 3-methoxyphenyl group instead of 4-methoxyphenyl. The para-substitution in the target compound likely enhances symmetry and optimizes electronic effects compared to meta-substitution, which could disrupt planar interactions .
Pyrrolidine Ring Modifications
Stereochemical Variations :
Compounds 1a and 1b () demonstrate the impact of pyrrolidine stereochemistry (R vs. S configurations) on activity. These analogues feature phenylethyl substituents on the pyrrolidine ring, highlighting how stereoelectronic effects influence target engagement .Substituent Addition :
The furan-substituted oxadiazole analogue (1-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}-3-(3-methoxyphenyl)propan-1-one, ) introduces a furan ring, which increases oxygen content and may alter solubility or metabolic pathways compared to the target compound’s simpler oxadiazole .
Comparative Data Table
Biological Activity
The compound 3-(4-methoxyphenyl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one is a derivative of the oxadiazole class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 342.39 g/mol
- CAS Number : 1638612-85-7
| Property | Value |
|---|---|
| LogP | 4.4831 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 50.215 Ų |
Biological Activity Overview
The biological activity of compounds containing the oxadiazole moiety has been extensively studied. Notably, they exhibit a wide range of pharmacological effects, including:
- Anticancer Activity : Oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : These compounds demonstrate antibacterial and antifungal activities.
- Neuroprotective Effects : Certain derivatives have been linked to neuroprotection in models of neurodegenerative diseases.
Anticancer Activity
Research indicates that the compound exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against several human tumor cell lines. For instance:
- IC Values : The compound showed IC values ranging from 2.76 µM to 9.27 µM against various cancer types, including ovarian and renal cancer cell lines .
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of the compound on different cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| Human Ovarian Adenocarcinoma | 2.76 |
| Human Renal Cancer | 1.143 |
| Human Cervical Carcinoma | 9.27 |
These results suggest that the compound is particularly effective against ovarian and renal cancers, highlighting its potential as an anticancer agent.
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity. Studies have shown that oxadiazole derivatives possess significant antibacterial and antifungal properties:
- Mechanism of Action : The mechanism may involve inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Neuroprotective Effects
Research has indicated that certain oxadiazole derivatives can protect neuronal cells from damage associated with neurodegenerative diseases:
Q & A
Basic Question: What are the standard synthetic routes for preparing 3-(4-methoxyphenyl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one, and how can purity be ensured?
Methodological Answer:
The synthesis of this compound typically involves:
- Oxadiazole Ring Formation : Cyclization of a nitrile precursor with hydroxylamine under reflux conditions in a polar solvent (e.g., ethanol/water) .
- Pyrrolidine Functionalization : Coupling the oxadiazole-pyrrolidine intermediate with 3-(4-methoxyphenyl)propan-1-one via nucleophilic substitution or amidation.
- Purification : Recrystallization from methanol or ethanol, as described for structurally related compounds .
- Purity Assessment : Use reverse-phase HPLC (e.g., Chromolith® columns) with UV detection at 254 nm to verify purity >95% .
Advanced Question: How can reaction conditions be optimized to improve the yield of the oxadiazole ring formation step?
Methodological Answer:
Key factors include:
- Catalyst Selection : Chloranil (tetrachloro-1,4-benzoquinone) has been used to accelerate cyclization in xylene at reflux (130–140°C) for 25–30 hours .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may reduce reaction time but require careful temperature control to avoid decomposition.
- Stoichiometry : A 1:1.4 molar ratio of nitrile precursor to hydroxylamine ensures complete conversion .
- Monitoring : TLC or LC-MS can track reaction progress, with quenching in 5% NaOH to isolate intermediates .
Basic Question: What analytical techniques are recommended for structural confirmation of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the 3D structure, particularly to confirm the oxadiazole-pyrrolidine conformation .
- NMR Spectroscopy :
- FT-IR : Confirm oxadiazole C=N stretching (1600–1650 cm⁻¹) and ketone C=O (1700–1750 cm⁻¹) .
Advanced Question: How can researchers address contradictory data in reported synthetic yields for similar oxadiazole derivatives?
Methodological Answer:
Potential causes and solutions:
- Reagent Purity : Use freshly distilled solvents and high-purity hydroxylamine to avoid side reactions .
- Temperature Gradients : Ensure uniform heating (e.g., oil bath vs. mantle) to prevent localized overheating .
- Byproduct Analysis : LC-MS or GC-MS can identify impurities (e.g., unreacted nitrile or dimerization products) .
- Reproducibility : Standardize reaction scales; yields often decrease at >10 mmol due to inefficient mixing .
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., xylene) .
- Storage : Keep in airtight containers under anhydrous conditions at 2–8°C to prevent hydrolysis .
Advanced Question: What strategies can elucidate the biological activity of this compound in enzyme inhibition studies?
Methodological Answer:
- Target Selection : Prioritize enzymes with oxadiazole/pyrrolidine-binding pockets (e.g., kinases, proteases) .
- Assay Design :
- Molecular Docking : Use crystallographic data (e.g., PDB entries) to model interactions with target proteins .
Basic Question: How can researchers validate the stability of this compound under varying pH conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours .
- Analysis : Monitor degradation via HPLC; oxadiazole rings are prone to hydrolysis under strongly acidic/basic conditions .
- Stabilizers : Add antioxidants (e.g., BHT) to neutral formulations to extend shelf life .
Advanced Question: How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. halogen groups) with logP and solubility .
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
- Metabolic Profiling : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) to predict metabolite toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
